![molecular formula C11H11NS B13616648 2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
2-(Benzo[b]thiophen-3-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[b]thiophen-3-yl)azetidine is a heterocyclic compound that features both a benzo[b]thiophene and an azetidine ring The benzo[b]thiophene moiety is a sulfur-containing aromatic ring, while the azetidine ring is a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)azetidine can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene derivatives with azetidine precursors under specific conditions. For instance, the aryne reaction with alkynyl sulfides can be employed to synthesize benzo[b]thiophenes, which can then be further functionalized to introduce the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in industrial settings due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[b]thiophen-3-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to dihydrobenzo[b]thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzo[b]thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Benzo[b]thiophen-3-yl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: A simpler structure lacking the azetidine ring.
Azetidine: A four-membered nitrogen-containing ring without the benzo[b]thiophene moiety.
2-Substituted Benzo[b]thiophenes: Compounds with different substituents on the benzo[b]thiophene ring.
Uniqueness
2-(Benzo[b]thiophen-3-yl)azetidine is unique due to the combination of the benzo[b]thiophene and azetidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11NS |
---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-yl)azetidine |
InChI |
InChI=1S/C11H11NS/c1-2-4-11-8(3-1)9(7-13-11)10-5-6-12-10/h1-4,7,10,12H,5-6H2 |
InChI-Schlüssel |
FVCWTSFLJHYWMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.